molecular formula C10H14O B562789 1-Methoxy-2,3,5-trimethylbenzene-d3 CAS No. 1189725-66-3

1-Methoxy-2,3,5-trimethylbenzene-d3

Cat. No.: B562789
CAS No.: 1189725-66-3
M. Wt: 153.239
InChI Key: AWONIZVBKXHWJP-GKOSEXJESA-N
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Description

. This compound is a stable isotope-labeled version of 1-Methoxy-2,3,5-trimethylbenzene, where three hydrogen atoms are replaced by deuterium atoms. It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

The synthesis of 1-Methoxy-2,3,5-trimethylbenzene-d3 typically involves the deuteration of 1-Methoxy-2,3,5-trimethylbenzene. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions. Industrial production methods often involve the use of deuterated solvents and catalysts to achieve high purity and yield .

Chemical Reactions Analysis

1-Methoxy-2,3,5-trimethylbenzene-d3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

1-Methoxy-2,3,5-trimethylbenzene-d3 is widely used in scientific research, including:

    Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Deuterated compounds like this one are used in drug development and diagnostic imaging.

    Industry: It is employed in the development of new materials and as a standard in quality control processes

Mechanism of Action

The mechanism of action of 1-Methoxy-2,3,5-trimethylbenzene-d3 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques like NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various systems.

Comparison with Similar Compounds

1-Methoxy-2,3,5-trimethylbenzene-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

    1-Methoxy-2,3,5-trimethylbenzene: The non-deuterated version with similar chemical properties but different isotopic composition.

    2,4,6-Trimethylanisole: Another trimethyl-substituted anisole with different substitution patterns on the aromatic ring

Biological Activity

1-Methoxy-2,3,5-trimethylbenzene-d3, also known as a deuterated derivative of 1-methoxy-2,3,5-trimethylbenzene, is a compound that has gained attention in various fields of research due to its unique properties and biological activities. The presence of deuterium (D) instead of hydrogen (H) enhances its stability and utility in analytical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

  • Chemical Formula: C10H11D3O
  • Molecular Weight: 153.24 g/mol
  • Structure: Characterized by an aromatic ring with a methoxy group and three methyl groups.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Alkylation Reactions: Utilizing deuterated benzene derivatives.
  • Bromination and Substitution Reactions: Employing brominating agents to introduce the methoxy group.

These methods allow for the production of the compound with high purity and specific isotopic labeling.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in research:

  • Metabolic Pathway Tracing: The deuterium labeling allows for precise tracking of the compound's metabolic pathways in biological systems. This is crucial for understanding drug metabolism and pharmacokinetics.
  • Interaction with Enzymes and Receptors: The compound can bind to various biomolecules, influencing their activity. This property is significant for studies involving enzyme kinetics and receptor-ligand interactions.

Applications in Research

The applications of this compound are diverse:

  • Analytical Chemistry: Used extensively in NMR spectroscopy to study molecular interactions and reaction mechanisms.
  • Pharmacology: Helps in understanding the pharmacodynamics and pharmacokinetics of related compounds by providing insights into metabolic processes.

Case Studies

Several studies have highlighted the importance of this compound in understanding biological processes:

  • NMR Spectroscopy Studies: In a study focusing on metabolic pathways, researchers utilized this compound to trace the interactions of various drugs within biological systems. The results demonstrated its effectiveness in providing clear insights into metabolic fates and interactions with enzymes.
  • Enzyme Interaction Studies: Another investigation explored how this compound interacts with specific enzymes involved in drug metabolism. The findings indicated that the presence of deuterium significantly affected enzyme kinetics, allowing for better modeling of drug interactions .

Comparative Analysis

To further understand the significance of this compound, a comparative analysis with similar compounds can be useful:

Compound NameStructure FeaturesBiological Activity
1-Methoxy-2,3,5-trimethylbenzeneAromatic ring with methoxy groupGeneral solvent; limited biological studies
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3Similar structure; different methyl positionsUsed in metabolic tracing; NMR studies
2-(2-Aminoethoxy)anisole-d3Contains an amino groupInfluences enzyme activity; therapeutic potential

Properties

IUPAC Name

1,2,5-trimethyl-3-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONIZVBKXHWJP-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662084
Record name 1,2,5-Trimethyl-3-[(~2~H_3_)methyloxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189725-66-3
Record name 1,2,5-Trimethyl-3-[(~2~H_3_)methyloxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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